4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4 and a piperazine moiety linked via a carbonyl group to a 5,6,7,8-tetrahydronaphthalene (tetralin) system. Benzothiazoles are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . The fluorine atom enhances metabolic stability and bioavailability, while the tetralin-carbonyl-piperazine side chain may influence lipophilicity and target binding specificity.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-18-6-3-7-19-20(18)24-22(28-19)26-12-10-25(11-13-26)21(27)17-9-8-15-4-1-2-5-16(15)14-17/h3,6-9,14H,1-2,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXDBAASXKAKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. A study demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.71 |
| Compound B | HepG2 | 6.14 |
| 4-fluoro... | TBD | TBD |
Anticonvulsant Properties
Benzothiazole derivatives have also been investigated for their anticonvulsant properties. In a picrotoxin-induced seizure model, related compounds demonstrated significant protective effects, suggesting that the target compound may also possess similar anticonvulsant activity . The structure-activity relationship (SAR) analyses indicated that modifications on the benzothiazole core could enhance efficacy against seizures.
Table 2: Anticonvulsant Activity of Benzothiazole Derivatives
| Compound Name | Model Used | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound C | PTZ Model | 18.4 | 9.2 |
| Compound D | MES Model | TBD | TBD |
| 4-fluoro... | TBD | TBD | TBD |
Case Studies
Several studies have reported on the synthesis and evaluation of benzothiazole derivatives similar to 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole :
- Study on Anticancer Activity : A recent investigation synthesized a series of benzothiazole compounds and tested them against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity compared to standard chemotherapeutics .
- Anticonvulsant Evaluation : Another study focused on the anticonvulsant properties of thiazole-based compounds. It was found that specific substitutions on the thiazole ring improved efficacy in seizure models, providing insights into potential therapeutic uses for related compounds .
Mechanism of Action
The mechanism of action of 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-[4-(2-Fluorobenzoyl)Piperazin-1-Yl]-2-(2-Fluorophenyl)-1,3-Oxazole-4-Carbonitrile
- Key Features : Replaces benzothiazole with an oxazole core and substitutes tetralin with a 2-fluorobenzoyl group.
- Synthesis : Prepared via coupling of 2-fluorobenzoyl chloride with piperazine derivatives under reflux conditions, similar to the tetralin-carbonyl-piperazine linkage in the target compound .
- Implications : The oxazole ring may reduce π-π stacking compared to benzothiazole, while dual fluorination enhances electron-withdrawing effects.
4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate
- Key Features : Shares the 2-fluorobenzoyl-piperazine motif but lacks the benzothiazole system. Instead, it incorporates a 4-hydroxyphenyl-ketone side chain.
- Structural Data : Crystallographic studies reveal a planar piperazine ring with torsional angles of 1.2°–5.7°, suggesting conformational rigidity that may differ from the tetralin-linked target compound .
Analogues with Benzothiazole Cores
2-{4-[4-(1H-1,3-Benzodiazol-2-Yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-Yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-Yl]Acetamide (9c)
- Key Features : Combines benzothiazole with triazole and bromophenyl-thiazole groups.
- Activity : Demonstrated superior docking scores (binding energy: −9.2 kcal/mol) compared to other derivatives in α-glucosidase inhibition studies, attributed to bromine’s steric and electronic effects .
- Comparison : The absence of a piperazine-tetralin system in 9c may limit its CNS penetration compared to the target compound.
4-{1-[4-(4-Bromophenyl)-1,3-Thiazol-2-Yl]-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol}
- Key Features : Integrates bromophenyl-thiazole and fluorophenyl-pyrazole moieties.
- Biological Relevance : Structural analogs exhibit antitumor and antimicrobial activities, highlighting the synergistic role of halogens (Br, F) and heterocycles .
Fluorinated Analogues in Medicinal Chemistry
(E)-2-(2-(4-(4-(4-Fluorophenyl)Piperazin-1-Yl)Benzylidene)Hydrazinyl)-4-Phenylthiazole
- Key Features : Contains a fluorophenyl-piperazine group linked to a thiazole via a hydrazine bridge.
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies : The target compound’s tetralin-carbonyl-piperazine group may require multi-step synthesis akin to , involving acid chloride formation and piperazine coupling .
- Structure-Activity Relationship (SAR): Fluorine: Enhances metabolic stability and electronegativity, as seen in 9c and fluorophenyl derivatives . Tetralin vs.
Biological Activity
The compound 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole moiety with piperazine and tetrahydronaphthalene derivatives. The synthetic pathway often includes:
- Formation of the Benzothiazole Core : The initial step involves cyclization reactions to form the benzothiazole structure.
- Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution reactions.
- Tetrahydronaphthalene Derivative Integration : Finally, the tetrahydronaphthalene carbonyl group is incorporated to complete the structure.
Antitumor Activity
Research indicates that compounds containing benzothiazole and piperazine motifs exhibit significant antitumor properties. For instance, a study demonstrated that similar derivatives showed IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells . The presence of the tetrahydronaphthalene moiety enhances these effects, likely due to its hydrophobic characteristics that improve cell membrane permeability.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes leading to cell lysis .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory activities. It was observed to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), which suggests a role in modulating inflammatory responses .
Structure-Activity Relationships (SAR)
The biological activities of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Fluoro Group | Enhances lipophilicity and bioavailability |
| Benzothiazole Moiety | Contributes to antitumor and antimicrobial activity |
| Piperazine Ring | Facilitates interaction with biological targets |
| Tetrahydronaphthalene | Increases hydrophobic interactions with membranes |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on Antitumor Activity : A derivative with a similar structure was tested against A549 lung cancer cells and demonstrated an IC50 of 2.5 µM . This suggests that modifications in the benzothiazole or piperazine components can lead to enhanced potency.
- Antimicrobial Testing : Another study assessed a related compound's effectiveness against E. coli, yielding a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
